Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a benzothiophene core, a sulfamoyl group, and a fluoro substituent. These structural elements contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives.
Introduction of the Fluoro Group: The fluoro substituent is introduced via electrophilic fluorination reactions using reagents such as Selectfluor.
Sulfamoylation: The sulfamoyl group is added through a reaction with sulfamoyl chloride in the presence of a base like triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro substituent, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological targets, while the fluoro substituent enhances its binding affinity. The benzothiophene core provides structural stability and facilitates interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate: Lacks the fluoro substituent, resulting in different reactivity and binding properties.
Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-chloro-1-benzothiophene-2-carboxylate: Contains a chloro substituent instead of fluoro, affecting its chemical behavior and biological activity.
Uniqueness
Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is unique due to the presence of the fluoro substituent, which enhances its reactivity and binding affinity compared to similar compounds. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S2/c1-10-7-8-13(11(2)9-10)20-26(22,23)17-15-12(19)5-4-6-14(15)25-16(17)18(21)24-3/h4-9,20H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIPFWVRBJTITA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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